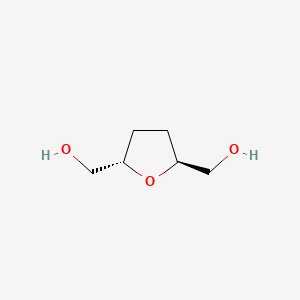

2,5-Tetrahydrofurandimethanol, trans-

Description

Significance in Bio-based Chemical Feedstock Development

Trans-2,5-Tetrahydrofurandimethanol is a pivotal platform chemical in the transition from a fossil-fuel-based economy to one centered on renewable resources. alfa-chemistry.comgoogle.com It is derived from 5-hydroxymethylfurfural (B1680220) (HMF), a versatile compound that can be produced from the dehydration of C6 sugars found in lignocellulosic biomass. google.commdpi.com The conversion of HMF to THFDM is typically achieved through catalytic hydrogenation, a process that has seen yields as high as 95.6% using catalysts like Ru/Al2O3. rsc.org

The significance of THFDM lies in its role as a bio-based monomer that can replace conventional petroleum-derived diols in various chemical syntheses. alfa-chemistry.com Its furanose ring, inherited from its biomass origins, offers a more environmentally benign building block compared to aromatic structures like benzene (B151609) rings found in many conventional monomers. google.com This makes it a valuable component in the production of a new generation of furan-based polymers and other value-added chemicals, contributing to a more balanced carbon cycle and reduced environmental pollution. google.com The development of efficient, one-pot processes to produce THFDM directly from crude HMF further enhances its potential as a scalable, bio-based feedstock, streamlining the production pipeline from raw biomass to final product. google.com

Role in Sustainable Chemistry and Polymer Science

In the realm of sustainable chemistry, trans-2,5-Tetrahydrofurandimethanol is primarily valued for its application in creating bio-based polymers, particularly polyesters and polyurethanes. alfa-chemistry.comacs.org The global push for sustainable alternatives to traditional plastics has driven research into monomers like THFDM that can be sourced renewably. exactitudeconsultancy.comacs.org By reacting THFDM with various dicarboxylic acids (also potentially bio-based), researchers can synthesize a wide array of polyesters with diverse properties. rsc.org

The inclusion of the rigid tetrahydrofuran (B95107) ring structure from THFDM into a polymer backbone significantly influences the material's properties. rsc.org For instance, polyesters based on THFDM, such as poly(tetrahydrofurandimethylene terephthalate) (PTT) and poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF), exhibit high glass transition temperatures (Tg), suggesting potential applications as novel bio-based plastics. rsc.org Furthermore, polyester (B1180765) polyols derived from THFDM can be used to create polyurethanes suitable for applications like adhesives. acs.orgresearchgate.net The use of THFDM aligns with the principles of green chemistry by not only utilizing a renewable feedstock but also by creating polymers that can be designed for biodegradability, contributing to a circular economy. acs.org

Structural Specificity and its Implications in Reactivity (trans configuration)

The stereochemistry of 2,5-Tetrahydrofurandimethanol, specifically the trans configuration of the hydroxymethyl groups, has profound implications for its reactivity and the properties of the resulting polymers. The spatial arrangement of the functional groups in the trans isomer differs significantly from the cis isomer, influencing how the molecule interacts and arranges itself during polymerization.

Research has shown that the trans configuration can lead to polymers with higher crystallinity. acs.org For example, a polyester polyol synthesized with a high content (85%) of the trans-DHMTHF isomer exhibited greater crystallinity compared to polyols with lower trans content. acs.org This increased crystallinity can affect the material's thermal and mechanical properties, such as its melting point and stiffness.

From a thermodynamic perspective, calculations of the Gibbs free energy for polyester chains have indicated that the energy is generally lower when THFDM is in the trans configuration. rsc.org This suggests that polymers incorporating the trans isomer may be more stable. Conversely, studies have also demonstrated that polymers made with the cis isomer can exhibit enhanced toughness. researchgate.net The choice between the cis and trans isomers, or a specific ratio of the two, allows for the fine-tuning of polymer properties, demonstrating how structural specificity at the molecular level directly translates to macroscopic material characteristics. acs.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

81370-88-9 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m0/s1 |

InChI Key |

YCZZQSFWHFBKMU-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@H](O[C@@H]1CO)CO |

Canonical SMILES |

C1CC(OC1CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2,5 Tetrahydrofurandimethanol

Biomass-Derived Precursors and Feedstocks

The foundation of renewable trans-2,5-Tetrahydrofurandimethanol production lies in the efficient conversion of biomass-derived platform chemicals. These precursors, rich in the necessary carbon framework, offer a sustainable alternative to petroleum-based feedstocks.

Synthesis from 5-Hydroxymethylfurfural (B1680220) (HMF)

5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars and serves as a primary precursor for the synthesis of 2,5-Tetrahydrofurandimethanol (THFDM). The conversion of HMF to THFDM involves the hydrogenation of both the aldehyde group and the furan (B31954) ring. This transformation can be achieved through a one-step process under a hydrogen atmosphere using various catalytic systems.

Various catalysts, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and ruthenium on carbon (Ru/C), have been utilized for this conversion. rsc.org The choice of catalyst and reaction conditions can influence the yield and selectivity towards the desired THFDM isomer.

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | HMF Purity (%) | Notes |

| Not specified | 90-130 (Stage 1) | 2-5 (Stage 1) | 1-3 (Stage 1) | 50-85 | Two-stage reaction. rsc.org |

| Not specified | 150-170 (Stage 2) | 7-10 (Stage 2) | 4-10 (Stage 2) | 50-85 | Two-stage reaction. rsc.org |

Conversion from Cellulose-Derived Levoglucosanol

Levoglucosanol, a chiral molecule derived from the hydrogenation of levoglucosenone (B1675106), which in turn can be produced from cellulose (B213188), represents another viable precursor for the synthesis of 2,5-Tetrahydrofurandimethanol. The conversion of levoglucosanol to THFDM is a key step in the pathway from cellulosic biomass to valuable chemicals. Deeper hydrogenation of levoglucosenone first yields levoglucosanol, which can then be further converted to THFDM. researchgate.net This process is part of a broader strategy to utilize lignocellulosic biomass for the production of bio-based chemicals, including diols like THFDM that have applications in the polymer industry. researchgate.net

Pathways from Other Carbohydrates

Carbohydrates other than cellulose, such as fructose (B13574) and glucose, can also serve as starting materials for the synthesis of 2,5-Tetrahydrofurandimethanol. The general pathway involves the initial conversion of these carbohydrates into 5-Hydroxymethylfurfural (HMF), which is then hydrogenated to THFDM as described in section 2.1.1.

Fructose can be directly converted to 2,5-dihydroxymethyl tetrahydrofuran (B95107) in a one-step process in a water/oil two-phase system. This method has achieved a maximum selectivity of 72% and a maximum yield of 56% under conditions of 0.5-10 MPa of H2 at 80-180 °C for 0.5-16 hours. google.com This direct synthesis is advantageous as it bypasses the need to isolate and purify the HMF intermediate, which can be unstable and prone to degradation. google.com

The conversion of glucose to THFDM has also been explored. This process typically involves the isomerization of glucose to fructose, followed by the dehydration of fructose to HMF, and subsequent hydrogenation to THFDM. nih.gov A direct conversion of various carbohydrates, including glucose and fructose, to THFDM has been achieved by combining niobic acid and a hydrophobic ruthenium catalyst. researchgate.net This one-step process maintains a selectivity to THFDM of around 60%. researchgate.net

Catalytic Approaches in Synthesis

The efficiency and selectivity of the synthesis of trans-2,5-Tetrahydrofurandimethanol are heavily dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been investigated for the hydrogenation of HMF and other precursors.

Homogeneous Catalysis

The use of homogeneous catalysts for the hydrogenation of HMF to 2,5-Tetrahydrofurandimethanol (THFDM) has been investigated, with a focus on controlling the stereoselectivity of the product. Research into the homogeneous catalyzed hydrogenation of HMF has explored various catalyst systems. rsc.org

The general procedure for these reactions often involves dissolving the HMF substrate, the metal pre-catalyst, and the ligand in a suitable solvent, such as toluene, within a high-pressure autoclave under a hydrogen atmosphere. rsc.org The reaction conditions, including temperature, pressure, and reaction time, are crucial parameters that influence both the conversion and the isomeric ratio of the final product.

| Catalyst System | Ligand Type | Conversion (%) | trans/cis Ratio | Temperature (°C) | Pressure (bar) |

| Ruthenium | Di-phosphine | up to 87 | 1:3.1 - 1:5 | 120 | 10 |

| Not specified | NHCs and phosphites | up to 17 | 1:1.25 - 1:3.95 | 120 | 10 |

Heterogeneous Catalysis

Heterogeneous catalysts are widely employed in the synthesis of 2,5-Tetrahydrofurandimethanol due to their ease of separation from the reaction mixture and potential for recyclability. A variety of metal-supported catalysts have been shown to be effective for the hydrogenation of 5-Hydroxymethylfurfural (HMF) to THFDM.

The catalytic conversion of HMF to 2,5-dimethyltetrahydrofuran (B89747) (2,5-DMTHF), a related compound, often proceeds through THFDM as an intermediate, indicating the feasibility of stopping the reaction at the diol stage with appropriate catalyst and condition selection. nih.gov Bifunctional metal catalysts that possess both metallic and acidic active sites are particularly useful for the one-pot transformation of HMF. nih.gov

Commonly used active metals include noble metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir), as well as more abundant transition metals. nih.gov For instance, a commercial 5 wt% Ru/C catalyst has been used to produce 2,5-DMTHF from HMF, with THFDM being a potential intermediate. nih.gov The reaction conditions, such as temperature and reaction time, are critical in determining the final product distribution. Higher temperatures and longer reaction times generally favor the formation of the more hydrogenated product, 2,5-DMTHF. nih.gov

The direct conversion of carbohydrates to THFDM has also been achieved using a combination of a solid acid catalyst and a hydrophobic hydrogenation catalyst in a water/oil two-phase system. google.com This approach allows for the in-situ formation of HMF from fructose, followed by its immediate hydrogenation to THFDM, which can prevent the degradation of the HMF intermediate. google.com

Hydrogenation Strategies

The synthesis of THFDM from HMF requires the reduction of two different functional groups: the aldehyde and the furan ring's double bonds. The strategy employed can significantly affect the product distribution.

Selective hydrogenation aims to reduce a specific functional group while leaving others intact. In the pathway from HMF to THFDM, the first step is often the selective hydrogenation of the aldehyde group to a hydroxymethyl group, yielding 2,5-furandimethanol (B16202) (FDM or BHMF). This step is crucial as the furan ring is preserved for subsequent hydrogenation. bohrium.com Achieving high selectivity for this step is challenging because the furan ring can also be hydrogenated or undergo ring-opening. nih.gov Catalysts like Pt/MCM-41 have shown excellent selectivity (98.9%) for BHMF in an aqueous medium at mild conditions (35 °C, 8 bar H₂). rsc.org The choice of solvent and reaction conditions plays a vital role in directing this selectivity. rsc.org

Ring-opening is often a competing reaction during the hydrogenation of furan derivatives. This process involves the cleavage of the C-O bonds within the furan ring, leading to linear aliphatic molecules instead of the desired cyclic THFDM. For example, the hydrogenation of THFDM over catalysts like Pt-WOx/TiO₂ can lead to 1,6-hexanediol. While this is an undesired side reaction when THFDM is the target product, it is a valuable pathway for producing other important chemicals. DFT studies on furan hydrogenation over palladium show that ring-opening becomes more facile after the initial hydrogenation of an α-carbon of the furan ring. rsc.org The reaction temperature is a key factor, with lower temperatures generally favoring ring hydrogenation (formation of THF derivatives) while higher temperatures promote the thermodynamically favored ring-opening products. rsc.org

Influence of Reaction Conditions on Synthetic Pathways and Selectivity

The outcome of the hydrogenation of HMF and its derivatives is highly sensitive to the reaction conditions, including temperature, hydrogen pressure, and the solvent system.

Temperature: Temperature has a profound effect on selectivity. Lower temperatures (e.g., 35-100 °C) generally favor the selective hydrogenation of the aldehyde group and the furan ring, leading to products like BHMF and THFDM. rsc.org Increasing the temperature often enhances the rate of reaction but can also promote undesired side reactions such as hydrogenolysis and ring-opening, which leads to linear byproducts. rsc.org

Hydrogen Pressure: Higher hydrogen pressure typically increases the rate of hydrogenation. However, it can also lead to over-hydrogenation or ring-opening. The partial pressure of hydrogen is a key factor in controlling selectivity; for instance, it can influence whether ring hydrogenation or ring opening is the dominant pathway on a Pd(111) surface. rsc.org Optimal pressure must be determined for each catalytic system to maximize the yield of the desired THFDM.

Solvent: The choice of solvent is critical. Aqueous-phase reactions are considered environmentally friendly. Water can play an important role in determining product distribution; for the Pt/MCM-41 catalyst, the amount of water present was crucial for achieving high selectivity to BHMF. rsc.org Organic solvents can also be used, and their properties (e.g., polarity) can influence catalyst performance and product selectivity. rsc.org For example, in some systems, ethanol (B145695) can act as both a solvent and a hydrogen donor. bohrium.com

Emerging Synthetic Routes and Innovations

The quest for more efficient, selective, and sustainable methods to synthesize trans-2,5-Tetrahydrofurandimethanol has led to the exploration of novel chemical transformations. These emerging routes aim to overcome the limitations of traditional multi-step syntheses, which often involve complex protection-deprotection steps and harsh reaction conditions.

Radical Reaction Methodologies for Tetrahydrofuran Derivatives

Radical cyclization reactions have emerged as a powerful tool for the construction of the tetrahydrofuran ring system with a high degree of stereocontrol. While direct synthesis of trans-2,5-Tetrahydrofurandimethanol via a single radical reaction is still an area of active research, several methodologies for related substituted tetrahydrofurans highlight the potential of this approach.

One promising strategy involves the oxidative cyclization of unsaturated alcohol precursors. For instance, the use of permanganate-mediated oxidative cyclization of 1,5-diene precursors has been shown to produce cis-2,5-disubstituted tetrahydrofuran diols with high stereoselectivity. The stereochemical outcome is often directed by the use of chiral auxiliaries. Although this method primarily yields the cis isomer, it demonstrates the principle of using radical intermediates to form the diol-substituted tetrahydrofuran core. Further synthetic modifications could potentially invert the stereochemistry to the desired trans configuration.

Manganese(III)-assisted radical cyclization is another significant advancement in the synthesis of complex cyclic molecules. This method has been successfully applied to the synthesis of various natural products containing cyclic ether structures. The process typically involves the oxidation of a β-dicarbonyl compound in the presence of an alkene, leading to a radical addition and subsequent cyclization. The stereoselectivity of these reactions can be influenced by the reaction conditions and the nature of the substrate. While a direct application to trans-2,5-Tetrahydrofurandimethanol has not been extensively reported, the versatility of manganese(III)-mediated reactions suggests their potential for adaptation to this synthesis.

The general mechanism for a radical cyclization to form a tetrahydrofuran ring is outlined below:

| Step | Description |

| 1. Radical Generation | A radical is generated on an acyclic precursor, typically from a halide or through an oxidative process. |

| 2. Cyclization | The radical attacks an intramolecular double bond, leading to the formation of a five-membered ring and a new radical center. |

| 3. Radical Quenching | The resulting cyclic radical is quenched by a hydrogen atom donor or another trapping agent to yield the final product. |

The stereochemical control in these reactions is a crucial aspect, often governed by the transition state geometry of the cyclization step. For the synthesis of trans-disubstituted tetrahydrofurans, reaction conditions and substrates are chosen to favor a transition state that leads to the desired stereoisomer.

Direct Esterification Techniques

Direct esterification and transesterification reactions are fundamental processes in organic synthesis and are increasingly being applied to the production of bio-based chemicals, including precursors to trans-2,5-Tetrahydrofurandimethanol. A key starting material in this context is 2,5-furandicarboxylic acid (FDCA), which can be derived from renewable biomass.

The synthesis of polyesters from FDCA and various diols, including ethylene (B1197577) glycol and 1,4-butanediol, has been extensively studied. These polymerization processes typically involve a direct esterification step at elevated temperatures, often in the presence of a catalyst. The resulting polyester (B1180765) can then, in principle, be hydrolyzed and the furan ring hydrogenated to yield a mixture of cis- and trans-2,5-Tetrahydrofurandimethanol.

Innovations in this area focus on the development of more efficient and selective catalysts for the esterification and transesterification of furan-based compounds. Lipases, for example, have been employed for the enzymatic synthesis of furan-comprising polyester oligomer diols. This biocatalytic approach offers the advantages of mild reaction conditions and high selectivity, potentially reducing the formation of byproducts.

A typical direct esterification process for producing a diester from FDCA, which could be a precursor to the target diol, is summarized in the following table:

| Parameter | Condition |

| Reactants | 2,5-Furandicarboxylic Acid (FDCA), Alcohol (e.g., Methanol (B129727), Ethanol) |

| Catalyst | Acid catalyst (e.g., sulfuric acid) or solid acid catalyst |

| Temperature | Elevated temperatures, typically > 150 °C |

| Reaction Time | Several hours, depending on the catalyst and temperature |

| Product | Dialkyl 2,5-furandicarboxylate |

The subsequent reduction of the furan ring and the ester groups of the dialkyl 2,5-furandicarboxylate would then lead to the formation of 2,5-Tetrahydrofurandimethanol. The stereoselectivity of the hydrogenation step is critical in obtaining the desired trans isomer.

Furthermore, a highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans has been reported that utilizes a transesterification step. In this method, acetylated gamma-lactols derived from (S)-glutamic acid are treated with titanium enolates, followed by a simple transesterification to yield the corresponding methyl esters with a high trans/cis ratio. Subsequent reduction of the ester groups would provide the target diol. This approach highlights the power of combining stereoselective C-C bond formation with a straightforward esterification step to achieve the desired trans stereochemistry.

Reaction Mechanisms and Pathways of Trans 2,5 Tetrahydrofurandimethanol

Mechanistic Investigations of Hydrogenation and Reduction Processes

The transformation of THFDM into aliphatic alcohols such as 1,2,6-Hexanetriol and 1,6-Hexanediol is a multi-step process involving hydrogenation and hydrogenolysis. acs.orgresearchgate.net The efficiency and selectivity of these transformations are highly dependent on the catalyst system employed.

The key step in converting THFDM to linear polyols is the hydrogenolysis of the C-O bond within the tetrahydrofuran (B95107) ring. researchgate.net This ring-opening reaction is typically catalyzed by bifunctional catalysts that possess both metal sites for hydrogenation and acidic sites for C-O bond cleavage. acs.org

Studies utilizing catalysts such as Platinum-Tungsten Oxide on a Titania support (Pt-WOx/TiO2) have elucidated parts of this mechanism. acs.orgosti.gov The process is believed to involve the spillover of hydrogen atoms from the platinum sites onto the WOx/TiO2 support. This reduces the tungsten oxide, creating Brønsted acid sites which are crucial for the C-O bond cleavage. acs.org The apparent activation energy for the conversion of THFDM over a Pt-WOx/TiO2 catalyst has been measured at 47 kJ·mol⁻¹. researchgate.net The catalytic activity is sensitive to hydrogen pressure; activity tends to pass through a maximum with increasing pressure, which may be due to changes in the oxidation state of tungsten and potential inhibition by strongly adsorbed hydrogen at high pressures. researchgate.netosti.gov

The hydrogenolysis of THFDM proceeds in a sequential manner. The initial ring-opening of THFDM yields 1,2,6-Hexanetriol (HTO). acs.orgresearchgate.net This intermediate can then undergo further hydrogenolysis of a hydroxyl group to produce the final product, 1,6-Hexanediol (1,6-HDO). acs.org

The reaction pathway can be summarized as: 2,5-Tetrahydrofurandimethanol → 1,2,6-Hexanetriol → 1,6-Hexanediol

Bimetallic catalysts, particularly Rhodium-Rhenium (Rh-Re) systems on silica (B1680970) supports, have shown high selectivity for the initial ring-opening to HTO. aston.ac.uk For instance, a 4 wt% Rh catalyst with a Re/Rh molar ratio of 0.5 on a silica support achieved 92% selectivity to HTO at 80°C. aston.ac.uk However, at higher temperatures or longer reaction times, the subsequent hydrodeoxygenation to diols and mono-alcohols becomes more prominent. aston.ac.uk The use of Pt-WOx/TiO2 catalysts can achieve high yields of 1,6-HDO, reaching up to 70%. acs.orgresearchgate.net

| Catalyst | Primary Product | Selectivity/Yield | Reference |

|---|---|---|---|

| Pt-WOx/TiO2 | 1,6-Hexanediol | Up to 70% Yield | acs.org |

| Rh-Re/SiO2 | 1,2,6-Hexanetriol | 92% Selectivity (at 80°C) | aston.ac.uk |

The synthesis of THFDM often begins with the dehydration of C6 sugars derived from biomass. The efficiency of this initial conversion to furanic platforms, such as 5-Hydroxymethylfurfural (B1680220) (HMF), is significantly influenced by the sugar's structure. Ketose sugars, like fructose (B13574), are more readily converted to furans than their aldose isomers, such as glucose. google.com

Therefore, a critical preliminary step is the isomerization of aldoses to ketoses. google.comresearchgate.net This transformation can be achieved through enzymatic catalysis (e.g., xylose isomerase) or chemical catalysis using solid acid/base catalysts like hydrotalcites or tin-containing zeolites. google.com The reaction equilibrium, however, often favors the aldose form. google.com To drive the reaction towards the more reactive ketose, specialized systems have been developed. For example, organogermanium compounds have been shown to increase the aldose-ketose isomerization ratio by forming more stable complexes with the ketose, which suppresses the reverse reaction and shifts the equilibrium. nih.gov This enhancement of aldose-to-ketose conversion is a key upstream process that facilitates the efficient production of furan (B31954) precursors necessary for synthesizing THFDM. researchgate.netrsc.org

Stereochemical Control and Diastereoselective Processes

The stereochemistry of substituted tetrahydrofurans is crucial as it dictates their physical properties and potential applications. Controlling the diastereoselectivity during synthesis is a significant focus of research.

The trans configuration of 2,5-Tetrahydrofurandimethanol is a result of the hydrogenation of the planar furan ring of its precursor, 2,5-Bis(hydroxymethyl)furan. During the hydrogenolysis of THFDM, the initial stereochemistry of the substrate may not be retained in the final product. Research on the conversion of levoglucosanol (lgol), another biomass-derived molecule, to THFDM has shown that the cis/trans ratio of the resulting THFDM is independent of the threo/erythro diastereomeric ratio of the starting lgol. rsc.org This suggests that the reaction mechanism proceeds through an acyclic intermediate, which erases the stereocenter information from the starting material before the final ring structure is formed. rsc.org This mechanistic feature implies that controlling the stereochemistry of the final linear products like HTO and HDO is less dependent on the starting trans configuration of the THFDM ring and more on the conditions of the subsequent hydrogenolysis steps.

While the hydrogenolysis of THFDM may proceed through a non-stereoretentive pathway, the synthesis of substituted tetrahydrofuran rings with high diastereoselectivity is an active area of organic synthesis. Several methodologies have been developed to control the stereochemistry during the formation of the tetrahydrofuran ring itself.

Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios (up to >20:1 dr). nih.gov These reactions form both a C-O and a C-C bond in a single step, creating up to two new stereocenters with excellent control. nih.gov

in Polymer Systems

The incorporation of trans-2,5-Tetrahydrofurandimethanol into polymer backbones, particularly copolyesters, introduces specific reaction pathways that govern their long-term stability and environmental fate. The degradation of these materials is primarily dictated by the cleavage of ester linkages through hydrolytic and enzymatic mechanisms.

Hydrolytic Degradation Mechanisms (e.g., in Copolyesters)

The hydrolytic degradation of copolyesters containing trans-2,5-Tetrahydrofurandimethanol proceeds via the chemical scission of ester bonds in the polymer backbone upon exposure to water. This process is a critical factor in determining the material's lifespan and its behavior in aqueous environments. The mechanism is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down, resulting in the cleavage of the polymer chain and the formation of a carboxyl and a hydroxyl end group.

Several factors significantly influence the rate of hydrolytic degradation. The copolymer composition plays a crucial role; for instance, copolymerizing a furan-based monomer like 2,5-bis(hydroxymethyl)furan (a structural analogue to the tetrahydrofuran derivative) with aliphatic monomers can alter the polymer's properties. nih.gov Increasing the content of flexible aliphatic segments can disrupt the packing of rigid furanic structures, leading to reduced crystallinity and a lower glass transition temperature (Tg), which in turn can accelerate hydrolysis. nih.gov

The degradation rate is also dependent on the hydrophilicity of the polymer. The incorporation of moieties that increase water uptake, such as ether diols, can enhance the rate of enzymatic and hydrolytic degradation by allowing water molecules to more readily access the ester linkages within the polymer matrix. nih.gov Studies on copolyesters based on 2,5-furandicarboxylic acid have shown that the hydrolytic stability is fair under neutral conditions, but the rate of degradation can be tailored by adjusting the comonomer units. nih.govresearchgate.net

| Factor | Influence on Hydrolytic Degradation Rate | Mechanism |

|---|---|---|

| Crystallinity | Decrease | Water molecules penetrate the amorphous regions more easily than the highly ordered crystalline domains, leading to faster hydrolysis in less crystalline polymers. nih.gov |

| Hydrophilicity | Increase | Higher water absorption allows for more frequent interaction between water and the ester bonds, accelerating the cleavage reaction. nih.gov |

| Aliphatic Comonomer Content | Increase | Reduces polymer chain rigidity and crystallinity, enhancing chain mobility and accessibility of ester groups to water. nih.gov |

| Temperature | Increase | Provides the necessary activation energy for the hydrolysis reaction, leading to faster chain scission. |

| pH | Increase (in acidic or basic conditions) | Both acid and base catalysis can significantly accelerate the rate of ester bond cleavage compared to neutral conditions. |

Enzymatic Degradation

The biodegradability of polyesters derived from trans-2,5-Tetrahydrofurandimethanol is largely governed by their susceptibility to enzymatic hydrolysis. This process involves enzymes, such as lipases and cutinases, which catalyze the cleavage of ester bonds. The mechanism is a surface erosion process, where enzymes act on the surface of the polymer, breaking it down into smaller, water-soluble oligomers and monomers that can then be assimilated by microorganisms. mdpi.com

The structure of the polymer has a profound impact on the rate of enzymatic degradation. Research on polyesters synthesized from the related monomer 2,5-bis(hydroxymethyl)furan (BHMF) has shown that these materials possess a biodegradable character. rsc.orgresearchgate.net The rate of degradation is influenced by the length of the aliphatic segments in the polymer chain; a higher aliphatic content can enhance degradability by providing more flexible regions that are more accessible to enzyme active sites. nih.govrsc.org

Specific enzymes have been identified as effective in degrading furan-based polyesters. For example, lipases from Rhizopus oryzae and Pseudomonas cepacia have demonstrated activity against copolyesters containing furanic units. nih.gov Similarly, cutinase 1 from Thermobifida cellulosilytica has been shown to hydrolyze copolyesters based on 2,5-furandicarboxylic acid. nih.gov The efficiency of these enzymes is often linked to the polymer's physical properties. Copolymers with lower crystallinity and melting points tend to exhibit enhanced enzymatic degradation because the more amorphous structure allows for better access of the enzyme to the ester bonds. nih.gov

| Enzyme Class | Example Enzyme | Source Organism | Effect on Furan-Based Polyesters |

|---|---|---|---|

| Lipase | Rhizopus oryzae lipase | Fungus | Catalyzes hydrolysis of copolyesters, particularly those with reduced crystallinity. nih.gov |

| Lipase | Pseudomonas cepacia lipase | Bacterium | Effective in degrading copolyesters containing furanic and aliphatic units. nih.gov |

| Cutinase | Cutinase 1 (Thc_Cut1) | Thermobifida cellulosilytica | Demonstrates hydrolytic activity on furan-based copolyesters. nih.gov |

| Esterase | Porcine liver esterase | Animal | Shows broad substrate specificity and can degrade various aliphatic polyesters. nagoya-u.ac.jp |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like trans-2,5-Tetrahydrofurandimethanol at an atomic level. Methods based on quantum mechanics can model reaction pathways, predict reactivity, and explain experimental observations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and model reaction mechanisms. For a molecule like trans-2,5-Tetrahydrofurandimethanol, DFT calculations can be employed to map out the potential energy surface of a reaction, such as its polymerization or degradation. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these stationary points, DFT can determine the activation energy (the energy barrier) for a given reaction step. This information is vital for predicting reaction rates and understanding whether a mechanism is likely to be concerted (occurring in a single step) or stepwise (involving one or more intermediates). For instance, DFT studies on the reactions of related furan compounds, like 2,5-dimethylfuran, have successfully elucidated reaction pathways and the influence of catalysts, demonstrating the feasibility and predictive power of this approach. researchgate.net In the context of polymer degradation, DFT could be used to model the hydrolytic attack on an ester linkage, calculating the energy profile for the chain scission event and revealing the precise geometry of the transition state.

Fukui Function Analysis

To understand the local reactivity of a molecule—that is, which specific atoms are most likely to participate in a reaction—chemists use descriptors derived from DFT. The Fukui function, f(r), is one such descriptor that indicates the change in electron density at a particular point in space when the total number of electrons in the molecule changes. d-nb.info It helps to identify the most reactive sites for different types of chemical attack.

The Fukui function can be condensed to individual atomic sites, yielding values that pinpoint the most susceptible atoms:

f+ : Indicates the propensity of a site to accept an electron (nucleophilic attack). A high f+ value highlights the most electrophilic atom.

f- : Indicates the propensity of a site to donate an electron (electrophilic attack). A high f- value highlights the most nucleophilic atom.

f0 : Indicates the propensity of a site to react with a radical.

For trans-2,5-Tetrahydrofurandimethanol, a Fukui function analysis would likely identify the oxygen atoms of the two hydroxyl (-CH₂OH) groups as the primary sites for electrophilic attack (high f-), as their lone pairs are readily available for donation in reactions like esterification. Conversely, the electrophilic sites (high f+) would be associated with the carbon atoms bonded to these oxygen atoms. researchgate.net

| Atomic Site in trans-2,5-Tetrahydrofurandimethanol | Expected Fukui Function Value | Predicted Reactivity |

|---|---|---|

| Hydroxyl Oxygen (O-H) | High f- | Site for electrophilic attack (nucleophilic center). |

| Hydroxyl Carbon (C-OH) | High f+ | Site for nucleophilic attack (electrophilic center). |

| Ring Oxygen (C-O-C) | Moderate f- | A secondary nucleophilic center. |

| Ring Carbons (adjacent to Oxygen) | Moderate f+ | Secondary electrophilic centers. |

Analysis of Reactivity Indices and Global Electron Density Transfer

Beyond local reactivity, DFT allows for the calculation of global reactivity indices that describe the molecule's reactivity as a whole. These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Key indices include:

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system.

Hardness (η) : Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N) : Quantifies the ability of a molecule to donate electrons. mdpi.com

These indices allow for a quantitative comparison of the reactivity of different molecules. In polar reactions, the concept of Global Electron Density Transfer (GEDT) is particularly important. mdpi.comnih.gov GEDT quantifies the net amount of electron density that flows from the nucleophile to the electrophile at the transition state of a reaction. Studies have shown a direct correlation between the magnitude of GEDT and the reaction rate: a higher GEDT value at the transition state corresponds to a lower activation energy and thus a faster reaction. nih.govresearchgate.net For a reaction involving trans-2,5-Tetrahydrofurandimethanol, such as its polymerization with a dicarboxylic acid, calculating the GEDT at the transition state would quantify the polar nature of the reaction and help predict its kinetic feasibility.

Gibbs Free Energy Calculations for Molecular Systems

In the study of reaction mechanisms and pathways, Gibbs free energy (ΔG) calculations are a critical tool for determining the spontaneity and thermodynamic favorability of a chemical process. A negative ΔG indicates that a reaction can proceed spontaneously, while a positive ΔG suggests the reaction is non-spontaneous under the given conditions. These calculations are particularly insightful when evaluating the stability of different molecular configurations and their subsequent reactivity.

Detailed research into the melt polycondensation of 2,5-tetrahydrofurandimethanol (THFDM) with various dicarboxylic acids has provided valuable insights into the thermodynamic properties of systems involving its isomers. Current time information in CN. Computational studies have been employed to calculate the Gibbs free energy of the resulting polyester (B1180765) chains, revealing a clear thermodynamic preference for one isomeric form of THFDM over the other.

The key finding from these Gibbs free energy calculations is that the polyester chain generally possesses a lower Gibbs free energy when the trans-isomer of 2,5-tetrahydrofurandimethanol is used in the polymerization process. Current time information in CN. This indicates that the molecular system is more stable and the formation of the polyester is thermodynamically more favorable with the trans configuration of the monomer. This preference for the trans-isomer has significant implications for the reaction pathways in polyester synthesis, suggesting that pathways involving trans-2,5-tetrahydrofurandimethanol are likely to be more spontaneous and lead to a more stable final product.

Table 1: Relative Gibbs Free Energy of Molecular Systems in Polyesterification

| Isomer of 2,5-Tetrahydrofurandimethanol | Relative Gibbs Free Energy of the Resulting Polyester Chain | Thermodynamic Favorability | Implied Stability of the Molecular System |

| trans- | Lower | More Favorable | Higher |

| cis- | Higher | Less Favorable | Lower |

These findings underscore the importance of stereochemistry in determining the thermodynamic landscape of chemical reactions. The preference for the trans-isomer of 2,5-tetrahydrofurandimethanol in forming a lower-energy polyester system is a critical consideration for the design and synthesis of new bio-based polymers.

Advanced Applications in Polymer Science and Materials Engineering

Modulation of Polymer Architecture and Performance

Impact on Thermal Stability of Polymeric Materials

Studies have shown that for PEFT copolyesters, the temperature at which 5% mass loss occurs (Td5%) is around 380°C. rsc.org As the content of THFDM increases, the temperature of the maximum degradation rate (Tdmax) tends to decrease. rsc.org Despite this slight reduction, THFDM-based polyesters are still considered to have good thermal stability for many applications. researchgate.net For instance, polyesters based on THFDM and other dicarboxylic acids have shown 1% mass loss temperatures ranging up to 349°C. researchgate.net

| Material | THFDM Content (mol%) | Td5% (°C) | Tdmax (°C) |

|---|---|---|---|

| PET | 0 | ~390-400 | ~430-440 |

| PEFT-5 | 5 | ~380 | ~425 |

| PEFT-15 | 15 | ~380 | ~420 |

| PEFT-25 | 25 | ~380 | ~415 |

| PEFT-35 | 35 | ~380 | ~410 |

Effect on Mechanical Properties (e.g., Tensile Strength, Modulus, Flexibility)

The inclusion of the rigid cyclic structure of trans-2,5-THFDM significantly influences the mechanical properties of polyesters. The extent of this influence is dependent on the host polymer and the concentration of the monomer.

In the case of PEFT, the introduction of THFDM disrupts the regular, linear structure of PET, which in turn affects the packing of the polymer chains and reduces crystallinity. nih.govnih.gov This leads to a gradual decrease in tensile strength as the THFDM content increases. nih.govnih.gov However, the inherent rigidity of the THFDM ring can enhance the strength of polyesters when compared to analogous linear diols. rsc.org

For poly(butylene succinate) (PBS), a biodegradable aliphatic polyester (B1180765), copolymerization with monomers like THFDM can create a wide range of mechanical responses. These copolyesters can be tailored to behave as either semi-crystalline thermoplastics or soft, amorphous elastomers. mtak.hu While specific data for trans-2,5-THFDM in PBS is limited, studies on similar furan-based copolyesters of PBS show that tensile strength and elongation at break can be significantly modified. For instance, neat PBS has a tensile strength of around 30-41 MPa and an elongation at break of approximately 130%. mtak.huscispace.com By incorporating other comonomers, these values can be tuned; for example, some fully bio-based copolyesters have exhibited tensile strengths up to 38 MPa and elongations at break exceeding 1000%. mtak.hu

| Material | THFDM Content (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|---|

| PET | 0 | 40-60 | 2.0-3.5 | 19-46 |

| PEFT-5 | 5 | ~55 | ~2.2 | ~25 |

| PEFT-15 | 15 | ~50 | ~2.0 | ~30 |

| PEFT-25 | 25 | ~45 | ~1.8 | ~40 |

| PEFT-35 | 35 | ~40 | ~1.6 | ~50 |

| Neat PBS | 0 | 30-41 | 0.3-0.6 | ~130 |

Modification of Hydrolytic Degradation Rates

The hydrolytic degradation of polyesters is a critical property, particularly for applications in biomedicine and for creating environmentally benign materials. This process involves the cleavage of ester bonds by water, which can be influenced by factors such as temperature, pH, and the chemical structure of the polymer. andersondevelopment.com

The incorporation of trans-2,5-THFDM into a polyester backbone introduces ether linkages and a cyclic structure, which can alter the polymer's affinity for water and the accessibility of the ester groups to hydrolysis. Generally, chemical modifications that increase the hydrophilicity and water uptake of a polyester lead to an increased rate of hydrolytic degradation. While specific studies detailing the hydrolytic degradation rates of polymers containing trans-2,5-THFDM are not widely available, the presence of the ether oxygen in the THFDM ring could potentially increase the hydrophilicity of the copolyester, thereby influencing its degradation profile. The degradation of polyesters is also highly dependent on the crystallinity of the material; amorphous regions are more susceptible to hydrolysis than crystalline regions. andersondevelopment.com Given that THFDM tends to reduce crystallinity, this could also lead to an accelerated degradation rate.

Adjustment of Crystallization Behavior and Glass Transition Temperature

One of the most significant impacts of incorporating trans-2,5-THFDM is on the crystallization behavior and glass transition temperature (Tg) of polyesters. The non-linear, rigid structure of the THFDM monomer disrupts the regular arrangement of polymer chains, which hinders crystallization. nih.govnih.gov

In PEFT copolyesters, as the content of THFDM increases, the degree of crystallinity and the melting temperature (Tm) progressively decrease. nih.govnih.gov This is a direct result of the THFDM units breaking the order of the molecular chains. nih.govnih.gov Interestingly, while the Tm and crystallinity are reduced, the Tg of PEFT remains relatively stable. nih.govnih.gov The cyclic structure of THFDM restricts the mobility of the polymer chains, which helps to maintain a relatively high Tg. rsc.org For instance, poly(tetrahydrofurandimethylene terephthalate) (PTT) and poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF) exhibit high Tg values of 69.6 °C and 76.8 °C, respectively. rsc.org

A notable phenomenon observed in PETT (a copolymer of PET and THFDM) is the occurrence of cold crystallization, which is not seen in PET after melt crystallization. researchgate.net This indicates that while THFDM hinders crystallization from the melt, the amorphous phase of the copolymer has a greater tendency to crystallize upon subsequent heating above the Tg.

| Material | THFDM Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

|---|---|---|---|

| PET | 0 | 69-85 | ~250-265 |

| PEFT-5 | 5 | ~80 | ~240 |

| PEFT-15 | 15 | ~79 | ~225 |

| PEFT-25 | 25 | ~78 | ~210 |

| PEFT-35 | 35 | ~77 | ~195 |

Development of Novel Bio-based Polymeric Materials Utilizing trans-2,5-Tetrahydrofurandimethanol

The unique properties conferred by trans-2,5-THFDM make it an attractive monomer for the development of new bio-based polymers with tailored functionalities.

Poly(butylene succinate) Copolyesters

Poly(butylene succinate) (PBS) is a well-known biodegradable polyester with properties similar to polypropylene. However, its applications can be limited by its mechanical and thermal properties. The incorporation of trans-2,5-THFDM into the PBS backbone can address some of these limitations.

The synthesis of poly(butylene-co-tetrahydrofurandimethylene succinate) (PBTS) copolyesters via melt polycondensation has been reported. The introduction of the rigid THFDM ring structure into the flexible PBS chain has a significant impact on the thermal properties of the resulting copolyester. Specifically, the glass transition temperature (Tg) of PBTS increases with higher THFDM content. This is because the cyclic THFDM units restrict the segmental motion of the polymer chains.

Furthermore, the presence of THFDM disrupts the regular chain packing of PBS, leading to a decrease in crystallinity. This reduction in crystallinity can, in turn, enhance the toughness and flexibility of the material. The ability to tune the mechanical properties of PBS by copolymerization with THFDM opens up possibilities for new applications where enhanced flexibility and toughness are required, without compromising the biodegradability of the material.

Poly(ethylene-co-tetrahydrofurandimethanol terephthalate) (PETT)

Poly(ethylene-co-tetrahydrofurandimethanol terephthalate) (PETT or PEFT) is a copolyester that is being explored as a bio-based alternative to conventional PET. It is synthesized through the direct esterification of terephthalic acid (TPA), ethylene (B1197577) glycol (EG), and 2,5-tetrahydrofurandimethanol (THFDM). researchgate.netnih.gov

The incorporation of THFDM into the PET structure leads to several key property modifications. As previously discussed, the thermal stability is slightly reduced, while the Tg remains stable. rsc.orgnih.gov The most significant changes are observed in the crystallization behavior and mechanical properties. The disruption of chain regularity by the THFDM units leads to lower crystallinity and melting temperatures, which can be advantageous for processing. nih.govnih.gov

The mechanical properties of PETT are highly dependent on the THFDM content. With increasing THFDM, the tensile strength decreases, while the flexibility tends to increase. nih.gov This allows for the tailoring of PETT properties for specific applications, such as films and fibers, where a balance of strength and flexibility is required. Additionally, PETT has been shown to have good spinnability, making it a promising candidate for the production of bio-based textiles. nih.govnih.gov The synthesis of PETT represents a significant step towards reducing the reliance on fossil fuels for the production of one of the world's most widely used plastics.

Poly(ethylene glycol-co-2,5-tetrahydrofuran dimethanol-co-isosorbide terephthalate) (PEIFT)

The synthesis and characterization of a terpolymer incorporating ethylene glycol, trans-2,5-tetrahydrofurandimethanol, and isosorbide (B1672297) with terephthalic acid, designated as PEIFT, has not been extensively reported in scientific literature, suggesting it is a novel or yet-to-be-explored polymer system. However, the properties of such a terpolymer can be inferred from the characteristics of its constituent copolyesters.

Poly(ethylene-co-isosorbide terephthalate) (PEIT) is known for its enhanced thermal properties due to the rigid, bicyclic structure of isosorbide. The incorporation of isosorbide into polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to increase the glass transition temperature (Tg). For instance, a series of PEIT copolyesters with varying isosorbide content (0–20 mol %) demonstrated an increase in Tg from 80 to 101 °C and a rise in tensile strength from 58.8 to 68.7 MPa, all while maintaining excellent transparency.

On the other hand, copolymers of ethylene glycol and trans-2,5-tetrahydrofurandimethanol, known as Poly(tetrahydrofuran dimethanol-co-ethylene terephthalate) (PEFTs), exhibit properties that can be tuned by adjusting the THFDM content. Increasing the THFDM content in PEFTs leads to a gradual decrease in crystallinity, melting temperature (Tm), and tensile strength, while the thermal stability and Tg remain relatively stable. rsc.org

Poly(tetrahydrofurandimethylene terephthalate) (PTT) and Poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF)

Homopolyesters derived from trans-2,5-tetrahydrofurandimethanol, namely Poly(tetrahydrofurandimethylene terephthalate) (PTT) and Poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF), have been synthesized and characterized, showcasing their potential as novel bio-based plastics. The synthesis is typically carried out via melt polycondensation of THFDM with the respective dicarboxylic acids (terephthalic acid for PTT and 2,5-furandicarboxylic acid for PTF).

The presence of the cyclic THFDM structure in the polymer backbone significantly influences the thermal properties of these polyesters. Both PTT and PTF are amorphous polymers at room temperature and exhibit high glass transition temperatures (Tg). Research has shown that PTT has a Tg of 69.6 °C, while PTF displays an even higher Tg of 76.8 °C. gminsights.com This elevated Tg, compared to many other bio-based polyesters, is attributed to the rigidity of the THFDM monomer. The higher Tg of PTF compared to PTT can be ascribed to the furan (B31954) ring in the dicarboxylic acid moiety, which further stiffens the polymer chain.

The high glass transition temperatures of PTT and PTF suggest their suitability for applications requiring good thermal stability and dimensional integrity at elevated temperatures, positioning them as promising candidates for bio-based engineering plastics.

| Polymer | Glass Transition Temperature (Tg) |

|---|---|

| Poly(tetrahydrofurandimethylene terephthalate) (PTT) | 69.6 °C |

| Poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF) | 76.8 °C |

Poly(butylene furandicarboxylate-co-hydroxymethyl tetrahydrofuran (B95107) furandicarboxylate) (PBThFs)

However, we can look at the properties of the parent homopolymer, Poly(butylene furandicarboxylate) (PBF), to understand the potential characteristics of such a copolymer. PBF is a bio-based polyester synthesized from 2,5-furandicarboxylic acid and 1,4-butanediol. It is considered a promising alternative to petroleum-based Poly(butylene terephthalate) (PBT). PBF exhibits advantageous thermal, mechanical, and gas barrier properties. researchgate.net The incorporation of a comonomer like hydroxymethyl tetrahydrofuran furandicarboxylate would be expected to modify these properties. The introduction of the hydroxymethyl and tetrahydrofuran groups could potentially enhance hydrophilicity, and biodegradability, and alter the crystalline structure of the resulting copolymer. The specific impact on properties such as glass transition temperature, melting point, and mechanical strength would depend on the molar ratio of the comonomers and the resulting polymer architecture. Further research is needed to synthesize and characterize PBThFs to fully understand their potential.

Poly(2,5-furandimethylene succinate)-b-Poly(butylene succinate) (PFS-PBS)

Novel bio-based multiblock copolyesters of Poly(2,5-furandimethylene succinate)-b-Poly(butylene succinate) (PFS-PBS) have been successfully synthesized, demonstrating a wide range of tunable mechanical properties. These copolymers are prepared through a chain-extension reaction of dihydroxyl-terminated poly(2,5-furandimethylene succinate) (HO-PFS-OH) and poly(butylene succinate) (HO-PBS-OH) prepolymers.

The chemical structure of these copolyesters consists of crystallizable PBS blocks and nearly amorphous PFS blocks. This blocky architecture allows for the precise tuning of the material's properties by varying the ratio of the two blocks. As the fraction of the PFS block increases, the crystallization temperature and the degree of crystallinity of the copolymer gradually decrease. However, the melting temperature of the crystalline samples does not show a sharp reduction, remaining in the range of 105.2–109.4 °C. researchgate.net

The mechanical properties of PFS-PBS copolyesters are highly dependent on the composition. By adjusting the PFS content, the materials can be tailored to range from semicrystalline thermoplastics to soft, amorphous elastomer-like polymers. This versatility makes them suitable for a broad spectrum of applications.

| Property | Value Range |

|---|---|

| Melting Temperature (Tm) | 105.2 - 109.4 °C |

| Mechanical Behavior | Semicrystalline thermoplastic to amorphous soft elastomer-like |

Poly(tetrahydrofuran dimethanol-co-ethylene terephthalate) (PEFTs)

A series of bio-based polyesters, Poly(tetrahydrofuran dimethanol-co-ethylene terephthalate) (PEFTs), have been synthesized from trans-2,5-tetrahydrofurandimethanol (THFDM), terephthalic acid (TPA), and ethylene glycol (EG). The properties of these copolyesters can be systematically tuned by varying the molar content of THFDM.

As the THFDM content increases in the PEFTs, the regularity of the polymer chains is disrupted. This leads to a gradual decrease in the crystallinity, melting temperature (Tm), and tensile strength of the copolyesters. Conversely, the thermal stability and the glass transition temperature (Tg) remain relatively stable across different compositions. rsc.org

Rheological tests have indicated that PEFTs exhibit significant shear-thinning behavior. Furthermore, these copolyesters have demonstrated better spinning performance compared to traditional polyethylene terephthalate (PET) when subjected to electrospinning. The resulting PEFT nanofiber films are characterized by good hydrophobicity and porosity, suggesting their potential use in applications such as hydrophobic nanofiber membranes and filter films. rsc.org

| Property | Effect of Increasing THFDM Content |

|---|---|

| Crystallinity | Decreases |

| Melting Temperature (Tm) | Decreases |

| Tensile Strength | Decreases |

| Thermal Stability | Remains stable |

| Glass Transition Temperature (Tg) | Remains stable |

| Spinning Performance | Improves |

Polycarbonates Modified with 2,5-Tetrahydrofurandimethanol

While the direct synthesis and characterization of polycarbonates specifically modified with trans-2,5-tetrahydrofurandimethanol are not extensively documented in the available literature, the development of bio-based polycarbonates from other furan derivatives and bio-based diols provides a strong indication of their potential. Bio-based polycarbonates are gaining significant attention as sustainable alternatives to conventional petroleum-based polycarbonates like those derived from bisphenol A (BPA). furious-project.eu

Research into bio-based polycarbonates has largely focused on monomers such as isosorbide and 2,5-bis(hydroxymethyl)furan (BHMF). These monomers, like THFDM, possess rigid cyclic structures that can impart high thermal stability and mechanical strength to the resulting polycarbonates. For example, poly(isosorbide carbonate)s are known for their excellent mechanical properties, thermal stability, and optical transparency. furious-project.eu

Potential High-Value Applications of Resulting Polymers

The versatile polymers derived from trans-2,5-tetrahydrofurandimethanol exhibit a range of properties that make them suitable for numerous high-value applications, contributing to a more sustainable and circular economy.

Packaging: The tunable barrier properties and biodegradability of furan-based polyesters make them excellent candidates for food and beverage packaging. researchgate.netnih.gov Polymers like PFS-PBS, with their adjustable flexibility, could be used for both rigid and flexible packaging solutions. The enhanced gas barrier properties of some furan-based polyesters can help in extending the shelf life of packaged goods.

Automotive: The demand for lightweight and durable materials in the automotive industry presents a significant opportunity for THFDM-based polymers. researchgate.net Their good mechanical strength and thermal stability could allow for their use in interior and exterior components, contributing to vehicle weight reduction and improved fuel efficiency.

Textiles: The excellent spinning performance of copolyesters like PEFTs opens up possibilities for their use in high-performance and sustainable textiles. rsc.org These bio-based polyester fibers could offer properties such as hydrophobicity and breathability, making them suitable for activewear, technical textiles, and nonwoven fabrics.

Biomedical Applications: The biocompatibility and biodegradability of certain polyesters make them attractive for various biomedical applications. sustainability-directory.com These materials could be utilized in drug delivery systems, tissue engineering scaffolds, and biodegradable medical implants. The ability to tune the degradation rate of these polymers is a key advantage in this field.

Coatings and Adhesives: The chemical resistance and durability of furan-based polymers suggest their potential use in high-performance coatings and adhesives. researchgate.net Their bio-based origin provides a sustainable alternative to conventional solvent-based systems.

The continued research and development of polymers derived from trans-2,5-tetrahydrofurandimethanol are poised to unlock even more innovative applications, driving the transition towards a more sustainable and resource-efficient future.

Fibers, Films, and Packaging Materials

The use of trans-2,5-Tetrahydrofurandimethanol as a comonomer in polyester synthesis has shown considerable promise for developing high-performance, bio-based fibers, films, and packaging. Polyesters synthesized with THFDM are being explored as sustainable alternatives to petroleum-based plastics like polyethylene terephthalate (PET). researchgate.net

In one notable study, a series of copolyesters named poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate), or PEFTs, were synthesized using THFDM, terephthalic acid (TPA), and ethylene glycol (EG). nih.gov Research demonstrated that these THFDM-based copolyesters possess excellent spinning performance, making them highly suitable for fiber production. nih.gov The introduction of the THFDM monomer into the polyester backbone was found to disrupt the molecular chain order, which led to a gradual decrease in crystallinity and melting temperature as the THFDM content increased. nih.gov This modification, however, improved the processability of the polymer. The rheological properties of PEFTs showed a significant shear thinning phenomenon, which is advantageous for processing. nih.gov

Furthermore, the integration of THFDM is a recognized strategy for producing bio-based materials specifically for packaging bottles and films. rsc.org Polyesters based on furan derivatives are noted for their outstanding gas barrier properties, which are critical for food and beverage packaging. acs.org For instance, poly(ethylene 2,5-furandicarboxylate) (PEF), a related furan-based polyester, exhibits 11 times better oxygen barrier properties and 19 times better carbon dioxide barrier properties than conventional PET. acs.org This highlights the potential of THFDM-based polyesters to serve as high-performance, sustainable packaging materials that can extend product shelf life.

Below is a data table summarizing the effect of increasing THFDM content on the properties of PEFT copolyesters, as described in the research.

| Property | Trend with Increasing THFDM Content | Rationale |

| Crystallization | Decreases | The introduction of THFDM breaks the regular order of the molecular chains. nih.gov |

| Melting Temperature (Tm) | Decreases | Disruption of chain regularity lowers the energy required to melt the crystalline regions. nih.gov |

| Tensile Strength | Decreases | Reduced crystallinity leads to lower tensile strength. nih.gov |

| Glass Transition Temperature (Tg) | Remains Stable | The effect on Tg was not significant within the studied composition range. nih.gov |

| Thermal Stability | Remains Stable | The inherent stability of the polymer backbone was maintained. nih.gov |

| Spinnability | Improves (vs. PET) | The modified rheological properties contribute to better performance in electrospinning processes. nih.gov |

Sustainable Biocomposites

While direct research on biocomposites formulated specifically with trans-2,5-Tetrahydrofurandimethanol-based polyesters as the matrix is still an emerging field, the potential for such applications is significant. Biocomposites, which combine a polymer matrix with natural reinforcing agents like plant fibers, are a key area of development for sustainable materials. The favorable characteristics of THFDM-based polymers make them strong candidates for the matrix phase in advanced biocomposites.

The development of composites using related furan-based polyesters provides a clear precedent. For example, biocomposites based on poly(butylene 2,5-furanoate) (PBF) and bacterial cellulose (B213188) have been successfully developed. mdpi.com These composites exhibited highly reinforced mechanical properties, with a tensile modulus reaching 1240 MPa and an elongation at break of up to 240%, demonstrating the compatibility of furan polyesters with natural reinforcements. mdpi.com

Given that THFDM imparts enhanced thermal stability and mechanical strength to polyesters, it is anticipated that its use in a composite matrix could lead to biocomposites with superior performance compared to those made with conventional bio-polyesters. rsc.org The rigid structure of the THFDM monomer could improve stress transfer from the polymer matrix to the reinforcing fibers, resulting in materials suitable for a wide range of industrial applications, from automotive interiors to construction.

Hydrophobic Nanofiber and Filter Films

A significant application for polyesters derived from trans-2,5-Tetrahydrofurandimethanol is in the production of hydrophobic nanofibers and advanced filter films. This is largely achieved through electrospinning, a technique used to produce ultrafine polymer fibers. researchgate.netmdpi.com

Research into the copolyester PEFT (poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate)) has revealed its potential in this area. nih.gov Studies using electrospinning technology found that PEFTs exhibit better spinning performance than PET. nih.gov The resulting non-woven mats of PEFT nanofibers were noted for their good hydrophobicity and high porosity. nih.gov These properties make them valuable for creating hydrophobic nanofiber and filter films, which are in demand for applications such as waterproof breathable textiles, specialized filtration media, and self-cleaning surfaces. nih.gov

The broader family of furan-based polymers is also being explored for advanced separation technologies. A patent for gas separation membranes describes the use of furan-based polymers to efficiently separate mixtures of gases like hydrogen, carbon dioxide, and methane. epo.org The patent highlights that furan-based polymers can provide excellent permeance combined with high selectivity, overcoming limitations of current polymer membranes. epo.org This further supports the potential of polymers made from THFDM to be engineered into sophisticated membrane and filter materials for a variety of high-tech applications.

Advanced Engineering Materials

The unique molecular structure of trans-2,5-Tetrahydrofurandimethanol makes it a valuable monomer for creating advanced, bio-based engineering materials. The presence of the saturated cyclic (alicyclic) structure in THFDM is key to enhancing the thermomechanical properties of the polyesters it forms. rsc.org

When THFDM is used to synthesize homopolyesters through melt polycondensation with various dicarboxylic acids, the resulting polymers exhibit significantly improved properties compared to their linear aliphatic counterparts. rsc.org The cyclic nature of the THFDM unit restricts chain mobility and increases the rigidity of the polymer backbone. This directly leads to a higher glass transition temperature (Tg), improved thermal decomposition temperature, and greater strength. rsc.org

Research has quantified these improvements. For example, two homopolyesters based on THFDM showed high Tg values, indicating their potential for use as novel bio-based plastics in applications requiring good heat resistance. rsc.org These findings position THFDM-based polyesters as promising sustainable alternatives to traditional engineering plastics.

The table below presents the thermal properties of two such homopolyesters.

| Polymer Name | Abbreviation | Monomers | Glass Transition Temp. (Tg) | Potential Application |

| Poly(tetrahydrofurandimethylene terephthalate) | PTT | THFDM + Terephthalic acid | 69.6 °C | Novel bio-based plastic rsc.org |

| Poly(tetrahydrofuran dimethylene furandicarboxylate) | PTF | THFDM + 2,5-Furandicarboxylic acid | 76.8 °C | Novel bio-based plastic rsc.org |

These elevated glass transition temperatures, which are substantially higher than those of many common aliphatic polyesters, confirm the prospect of using THFDM-derived polymers in durable goods, automotive components, and electronic casings where thermal and mechanical performance are critical. rsc.org

Advanced Analytical Characterization Techniques for Trans 2,5 Tetrahydrofurandimethanol and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the chemical structure of monomers and their corresponding polymers. These methods provide detailed information about the functional groups present and the connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of trans-2,5-Tetrahydrofurandimethanol and its polyester (B1180765) derivatives. By analyzing the chemical shifts, integration, and coupling patterns, the molecular structure can be confirmed.

¹H NMR spectra are used to identify the different types of protons in the molecule. For polyesters synthesized from 2,5-tetrahydrofurandimethanol (THFDM), specific signals corresponding to the protons on the tetrahydrofuran (B95107) ring and the methylene (B1212753) groups adjacent to the ester linkages can be observed. The integration of these signals allows for the calculation of the molar ratio of different monomers in copolymers. nih.gov

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the polymer backbone and side chains gives a distinct signal, confirming the successful incorporation of the THFDM monomer into the polyester chain. nih.govrsc.org For instance, in copolyesters of THFDM, terephthalic acid, and ethylene (B1197577) glycol, characteristic peaks for the carbons in the THFDM moiety are clearly distinguishable from those of the other components. nih.gov

Table 1: Representative NMR Chemical Shifts for Polyesters Incorporating 2,5-Tetrahydrofurandimethanol (THFDM)

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Protons on the furan (B31954) ring | ~3.5 - 4.2 |

| Methylene protons (-CH₂-O-) | ~4.3 - 4.5 | |

| ¹³C NMR | Methylene carbons (-CH₂-O-) | ~70 - 75 |

Note: Exact chemical shifts can vary depending on the solvent and the specific polymer structure.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a sample. In the analysis of polyesters derived from THFDM, FTIR spectra confirm the formation of ester bonds and the presence of the core tetrahydrofuran structure. rsc.org

The successful synthesis of these polyesters is primarily confirmed by the appearance of a strong absorption band corresponding to the ester carbonyl group (C=O) stretching, typically found around 1720 cm⁻¹. Other key absorption bands include the C-O-C stretching of the ester group and the tetrahydrofuran ring, and the characteristic broad O-H stretching band of the terminal alcohol groups in the prepolymer, which diminishes as polymerization proceeds. chemrxiv.orgmdpi.com

Table 2: Key FTIR Absorption Bands for THFDM-based Polyesters

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~1720 | C=O Stretching | Ester Carbonyl |

| ~1270 and ~1160 | C-O Stretching | Ester Linkage |

| ~1040 | C-O-C Stretching | Tetrahydrofuran Ring Ether |

Chromatographic and Separation Techniques

Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymers. rsc.org The technique separates polymer chains based on their hydrodynamic volume in solution. From the GPC data, several important parameters are determined: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ), which is the ratio of Mₙ to Mₙ. chemrxiv.orgkinampark.com

For polyesters derived from THFDM, GPC analysis is crucial for confirming that a high molecular weight polymer has been successfully synthesized. researchgate.net The molecular weight of these bio-based polyesters can be controlled by adjusting reaction conditions such as temperature, time, and catalyst concentration.

Table 3: Example GPC Data for Furan-Based Copolyesters

| Polymer Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| Furan-Aliphatic Copolyester 1 | 15,000 | 35,000 | 2.33 |

| Furan-Aliphatic Copolyester 2 | 18,500 | 42,000 | 2.27 |

Note: Data is representative and sourced from typical results for furan-based polyesters. Actual values depend on the specific monomers and synthesis conditions. chemrxiv.org

Rheological Studies

Rheology is the study of the flow and deformation of matter. For polymers, melt rheology provides crucial information about their processability and is highly sensitive to molecular structure.

The melt processing behavior of polymers is largely dictated by their viscosity at a given temperature and shear rate. Most polymer melts are non-Newtonian fluids, specifically pseudoplastic or "shear-thinning." wikipedia.org This means their viscosity decreases as the applied shear rate increases. This phenomenon is critical for polymer processing operations like extrusion and injection molding.

The shear-thinning behavior in polymer melts is attributed to the disentanglement and alignment of polymer chains in the direction of flow under shear stress. wikipedia.orgresearchgate.net At rest or under low shear, the chains are randomly coiled and entangled, resulting in high viscosity. As the shear rate increases, the chains unravel and align, allowing them to slide past one another more easily, which leads to a reduction in viscosity.

The table below illustrates the typical shear-thinning behavior for a furan-based polyester, showing the decrease in complex viscosity as the frequency (analogous to shear rate) increases.

| Frequency (rad/s) | Complex Viscosity (Pa·s) | Behavior | Reference |

|---|---|---|---|

| 0.1 | ~10000 | High viscosity at low shear | rsc.org |

| 1 | ~8000 | Onset of shear thinning | |

| 100 | ~1000 | Low viscosity at high shear |

Future Research Directions and Perspectives

Enhanced Catalytic Systems for Sustainable Production

The economically viable and sustainable production of trans-THFDM hinges on the development of advanced catalytic systems. Current research is focused on improving catalyst stability, efficiency, and selectivity, as well as streamlining the production process from raw biomass.

The selective hydrogenation of HMF and its derivatives is a key step in the production of trans-THFDM. While various catalytic systems have shown promise, achieving high stability and efficiency remains a significant challenge. Noble metal catalysts, such as those based on platinum (Pt) and ruthenium (Ru), have demonstrated high activity. For instance, Pt nanoparticles encapsulated within zeolites (Pt@Y) have shown nearly 100% yield for the conversion of HMF to 2,5-furandimethanol (B16202) (FDM), a precursor to THFDM, with good reusability. nih.gov Similarly, Pt/MCM-41 has been reported to afford complete HMF conversion with high selectivity to FDM under mild conditions. nih.gov

However, issues such as catalyst deactivation due to leaching of active components, as observed with some tungsten-based catalysts like Pt-WOx/TiO2, need to be addressed. researchgate.net Future research will likely focus on the development of robust catalyst supports and novel catalyst formulations to prevent deactivation and enhance long-term performance. This includes exploring bimetallic catalysts and novel support materials that can improve the dispersion and stability of the active metal sites. Non-noble metal catalysts, such as those based on copper (Cu) and nickel (Ni), are also gaining attention as more cost-effective and earth-abundant alternatives. nih.gov For example, a novel Cu-based metal-organic framework (MOF) derived catalyst has exhibited good activity and stability for the hydrogenation of HMF to FDM. nih.gov

| Catalyst System | Support/Ligand | Key Advantages | Challenges |

| Platinum (Pt) | Zeolite Y (encapsulated) | High yield, good reusability | Cost |

| Platinum (Pt) | MCM-41 | High selectivity, mild conditions | Potential for deactivation |

| Platinum-Tungsten Oxide (Pt-WOx) | Titanium Dioxide (TiO2) | Efficient for C-O bond hydrogenolysis | Leaching of Tungsten |

| Copper (Cu) | Carbon Nanosheets (from MOF) | Good activity and stability, lower cost | May require specific reaction conditions |

| Nickel (Ni) | Carbon Nanotubes (CNTs) | High selectivity and conversion | Long-term stability needs further investigation |

The selectivity and yield of trans-THFDM are highly dependent on reaction conditions such as temperature, pressure, solvent, and reaction time. For example, low hydrogen pressure is often required to prevent the over-hydrogenation of HMF and achieve high selectivity towards FDM. nih.gov The choice of solvent also plays a crucial role. Protic solvents like water and methanol (B129727) have been shown to favor the formation of FDM. nih.gov Specifically, water is often considered the best solvent for this transformation. nih.gov

Future work will involve a more systematic optimization of these parameters for specific catalyst systems to maximize the yield of the desired trans-isomer of THFDM. This will likely involve a combination of experimental studies and computational modeling to better understand the reaction mechanisms and identify optimal process windows. The goal is to develop processes that are not only high-yielding but also energy-efficient and environmentally benign.

| Reaction Parameter | Influence on Selectivity and Yield | Future Optimization Goals |

| Hydrogen Pressure | Lower pressures can prevent over-hydrogenation and increase FDM selectivity. nih.gov | Fine-tuning pressure for specific catalysts to maximize yield while minimizing energy input. |

| Temperature | Affects reaction rate and catalyst stability. | Identifying optimal temperature ranges that balance high conversion with minimal side reactions and catalyst degradation. |

| Solvent | Protic solvents like water and methanol favor FDM formation. nih.gov | Development of green solvent systems and biphasic systems to enhance product separation and catalyst recycling. |

| Reaction Time | Longer times can lead to higher conversion but also potential side reactions. | Minimizing reaction time to improve process efficiency and reduce operational costs. |